N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide
CAS No.:
Cat. No.: VC13766663
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H43NO3 |
|---|---|
| Molecular Weight | 417.6 g/mol |
| IUPAC Name | N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide |
| Standard InChI | InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30) |
| Standard InChI Key | QQBPLXNESPTPNU-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Introduction
Chemical Identity and Structural Characteristics
N-[2-(3,4-Dihydroxyphenyl)ethyl]-9-octadecenamide belongs to the class of fatty acid amides, characterized by an oleoyl group (C18:1) linked to dopamine via an amide bond. The compound’s IUPAC name is (9Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide, reflecting the cis configuration of the double bond at position 9 of the fatty acid chain . Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 417.63 g/mol | |
| Melting Point | 60–61°C | |
| Boiling Point | 619.5±55.0 °C (Predicted) | |
| Density | 1.004±0.06 g/cm³ | |
| Solubility in DMSO | ~20 mg/mL | |
| pKa | 9.79±0.10 |
The catechol group (3,4-dihydroxyphenyl) and the unsaturated hydrocarbon chain are critical for OLDA’s interactions with biological targets. The Z-configuration of the double bond ensures optimal alignment with hydrophobic binding pockets in proteins like TRPV1 .
Synthesis and Structural Modification
OLDA is synthesized through a two-step process involving the activation of oleic acid to its acyl chloride followed by coupling with dopamine. The reaction typically employs oxalyl chloride () in dichloromethane () to generate oleoyl chloride, which is then reacted with dopamine in the presence of a base such as triethylamine () . The general synthesis pathway is as follows:
-
Activation of Oleic Acid:
This step is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Amide Bond Formation:
The reaction proceeds at room temperature, and the product is purified via silica gel chromatography or recrystallization .
Modifications to the fatty acid chain or the catechol group alter OLDA’s bioactivity. For instance, saturation of the double bond reduces TRPV1 affinity, while methylation of the hydroxyl groups diminishes its antioxidant capacity .
Biological Activities and Mechanisms of Action
TRPV1 Receptor Agonism
OLDA is a potent endogenous agonist of the TRPV1 receptor, with an EC₅₀ of 36 nM for human TRPV1 . TRPV1 activation by OLDA induces calcium influx in sensory neurons, leading to thermal hyperalgesia in rodent models . This effect is mediated through the same pathway as capsaicin, though OLDA’s endogenous origin suggests a role in pain modulation under physiological conditions.
5-Lipoxygenase Inhibition
In addition to TRPV1 activation, OLDA inhibits 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis . This dual activity positions OLDA as a modulator of both inflammatory and nociceptive pathways, though its 5-LOX inhibitory potency () remains to be quantified.
PPAR-α Inactivity and Cytotoxicity
Contrary to structurally related compounds like oleoylethanolamide (OEA), OLDA lacks peroxisome proliferator-activated receptor alpha (PPAR-α) agonist activity . In Clone 9 rat liver cells, OLDA at 25 µM caused significant cell death, whereas OEA and palmitoylethanolamide (PEA) enhanced PPAR-α-mediated gene expression without cytotoxicity . This divergence highlights the structure-activity relationship (SAR) critical for PPAR-α activation, which OLDA’s catechol group may disrupt.
Comparative Analysis of Oleic Acid Amides
The biological effects of OLDA were compared to those of other oleic acid derivatives in Clone 9 cells :
| Compound | PPAR-α Agonism | Cytotoxicity (25 µM) | Primary Target |
|---|---|---|---|
| OLDA | No | Yes | TRPV1, 5-LOX |
| OEA | Yes | No | PPAR-α |
| Oleamide | Yes | No | PPAR-α, GABAA |
| OLHA | Yes | No | PPAR-α |
OLDA’s unique profile underscores its potential as a tool for studying TRPV1-mediated processes independent of PPAR-α.
Pharmacological Implications and Research Applications
Pain and Inflammation Modulation
OLDA’s TRPV1 agonism makes it a candidate for studying neurogenic inflammation and pain sensitization. In vivo, intracerebroventricular administration of OLDA in rats induces thermal hyperalgesia, reversible by TRPV1 antagonists . This suggests OLDA could model pathological pain states or test analgesic therapies.
Limitations and Challenges
OLDA’s cytotoxicity at micromolar concentrations limits its therapeutic use . Structural analogs with reduced cytotoxicity or enhanced selectivity for TRPV1 over 5-LOX may improve its applicability.
Future Directions in OLDA Research
-
Structural Optimization: Designing OLDA analogs with modified fatty acid chains or catechol groups could enhance selectivity for TRPV1 or 5-LOX.
-
In Vivo Efficacy Studies: Systematic evaluation of OLDA in animal models of chronic pain or inflammation is needed to clarify its therapeutic potential.
-
Mechanistic Studies: Elucidating the molecular basis of OLDA-induced cytotoxicity could reveal strategies to mitigate this effect.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume